5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by a bicyclic structure that includes two fused pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Naphthyridines are known for their diverse pharmacological properties, making them significant in the field of medicinal chemistry.
5-Hydroxy-1,8-naphthyridin-2(1H)-one can be sourced from various chemical databases, including PubChem, where it is cataloged with specific identifiers and properties. It falls under the classification of heterocyclic compounds, specifically naphthyridines, which are further categorized based on the position of nitrogen atoms within their structure. This compound is particularly noted for its hydroxyl group at the 5-position, which influences its reactivity and biological properties.
The synthesis of 5-hydroxy-1,8-naphthyridin-2(1H)-one typically involves several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize side products. For instance, using a solvent like ethanol or dimethylformamide can enhance solubility and reaction kinetics.
The molecular structure of 5-hydroxy-1,8-naphthyridin-2(1H)-one consists of a fused bicyclic system with a hydroxyl group at the 5-position. The chemical formula is , indicating a molecular weight of approximately 161.16 g/mol.
The compound features:
5-Hydroxy-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions:
The reactivity of 5-hydroxy-1,8-naphthyridin-2(1H)-one is influenced by its electron-rich aromatic system and functional groups, making it suitable for various synthetic transformations essential in drug development.
The mechanism of action for 5-hydroxy-1,8-naphthyridin-2(1H)-one in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. For example:
Research indicates that modifications on the naphthyridine scaffold can enhance selectivity and potency against specific biological targets, thus improving therapeutic efficacy.
5-Hydroxy-1,8-naphthyridin-2(1H)-one typically exhibits:
The compound's chemical properties include:
5-Hydroxy-1,8-naphthyridin-2(1H)-one has several promising applications:
The 1,8-naphthyridine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by its diazanaphthalene structure with nitrogen atoms at the 1 and 8 positions. Within this pharmacophoric class, 5-Hydroxy-1,8-naphthyridin-2(1H)-one (CAS: 37905-96-7) emerges as a structurally optimized variant with demonstrated bioactivity across therapeutic domains. This compound features a hydrogen-bond donor/acceptor system at C5 (hydroxyl group) and a lactam moiety at the 2-position, enabling multifaceted molecular interactions with biological targets. Its significance is amplified by its role as a metal-chelating pharmacophore capable of engaging divalent cations (Mg²⁺, Mn²⁺) in enzymatic active sites, particularly in viral metalloenzymes and kinase domains [1] [6]. The scaffold’s synthetic versatility allows strategic modifications at C3, C4, C6, and C7, facilitating rational drug design campaigns targeting oncology and infectious diseases.
The 1,8-naphthyridine core serves as a rigid, planar bioisostere of natural nucleotides and quinoline-based drugs. This bicyclic system exhibits:
Table 1: Biologically Active 1,8-Naphthyridine Derivatives and Their Targets
Compound Name | Structural Features | Primary Target | Therapeutic Area |
---|---|---|---|
5-Hydroxy-1,8-naphthyridin-2(1H)-one | C5-OH, C2-lactam | RNase H / Integrase | Antiviral |
Voreloxin | 7-Methyl-N1-cyclopropyl | Topoisomerase II-DNA complex | Oncology (AML, OvCa) |
4-Amino-1-hydroxy-1,8-naphthyridin-2(1H)-one | C4-NH₂, N1-OH | HIV Integrase | Antiviral |
7-Methyl-2-phenyl-3-carboxamide | C7-CH₃, C2-Ph, C3-carboxamide | Kinases (DDR2, BCR) | Oncology |
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | C5-Cl, C3-CF₃, sulfonamide linker | Antibiotic potentiation | Anti-infective |
The C5 hydroxy group in 5-hydroxy-1,8-naphthyridin-2(1H)-one is indispensable for its pharmacodynamic profile, conferring:
Enhanced Metal Coordination: The phenolic oxygen and adjacent lactam carbonyl form a tridentate chelation system with the ortho-ring nitrogen. This geometry mimics the transition state of phosphoryl transfer reactions in viral polymerases and integrases. Biochemical studies confirm sub-micromolar inhibition of HIV RNase H (IC₅₀ = 0.8–5.2 μM) through Mg²⁺ sequestration at the catalytic DEDD site [1] [6].
Tautomeric Equilibria: The compound exists in a dynamic keto-enol equilibrium, influencing hydrogen-bonding networks with target proteins. The enol form predominates at physiological pH, facilitating ionic interactions with Lys/Arg residues in the RNase H substrate-binding cleft [6] [8].
Acidity-Bioactivity Correlation: The C5 hydroxyl exhibits a pKₐ of ~8.2, enabling proton exchange in enzymatic microenvironments. Derivatives with electron-withdrawing C6 substituents (e.g., Cl, CN) show increased acidity (pKₐ 7.1–7.5), correlating with improved RNase H inhibition due to enhanced metal coordination [1] [6].
Substrate Envelope Compliance: Unlike early diketoacid inhibitors, the hydroxy-naphthyridinone core fits within the natural substrate envelope of HIV integrase. This minimizes susceptibility to resistance mutations (e.g., G140S/Q148H) by avoiding steric clashes with mutant enzyme variants [2].
The therapeutic trajectory of 1,8-naphthyridines spans six decades of iterative optimization:
1960s–1980s: Quinolone EraNalidixic acid (1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid), the first-generation quinolone antibiotic, established the scaffold’s antimicrobial potential. While limited to Gram-negative pathogens, it revealed the importance of C3-carboxylate/C4-carbonyl for DNA gyrase inhibition—a motif later adapted in HIV drug design [3].
1990s–2000s: Antiviral BreakthroughsScreening of hydroxy-naphthyridinones identified dual RNase H/Integrase inhibitors (e.g., 1-hydroxy-2-oxo-1,8-naphthyridines). Compound 4c (EC₅₀ = 3.2 nM) demonstrated picomolar affinity for integrase strand transfer while maintaining RNase H inhibition (IC₅₀ = 0.12 μM) [2]. This era also saw the development of thienopyrimidine-based RNase H inhibitors (e.g., N-Hydroxy thienopyrimidine-2,4-diones) sharing key pharmacophores with 5-hydroxy-1,8-naphthyridinones [1].
2010s–Present: Oncology ApplicationsVoreloxin (Ag-7352) advanced to Phase II trials for ovarian cancer and acute myeloid leukemia, validating 1,8-naphthyridines as topoisomerase II poisons. Concurrently, kinase-focused libraries yielded 7-methyl-2-phenyl-3-carboxamide derivatives (e.g., compound 10c, IC₅₀ = 1.47 μM against MCF7) . Recent innovations include:
Table 2: Key Milestones in 1,8-Naphthyridine Drug Development
Year Range | Key Development | Representative Agent | Significance |
---|---|---|---|
1962–1967 | First quinolone antibiotics | Nalidixic acid | Proof of concept for gyrase inhibition |
1995–2005 | RNase H active site characterization | Diketoacids (DKAs) | Established Mg²⁺-chelating antiviral strategy |
2008–2012 | Dual RNase H/Integrase inhibitors | 1-Hydroxy-2-oxo-1,8-naphthyridines (e.g., 4c) | First naphthyridines with polypharmacology vs. HIV |
2010–2015 | Topoisomerase II inhibitors for oncology | Voreloxin (AG-7352) | Phase II trials in solid/hematologic tumors |
2016–Present | Kinase inhibitors & resistance-refractory antivirals | 7-Methyl-2-phenyl-3-carboxamides (e.g., 10c) | IC₅₀ < 2 μM in breast cancer; activity vs. INSTI mutants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7